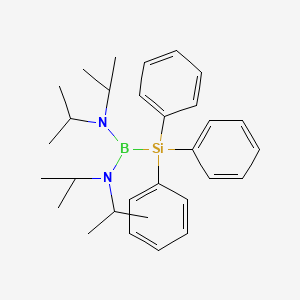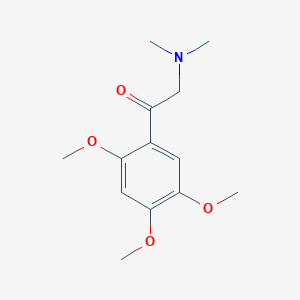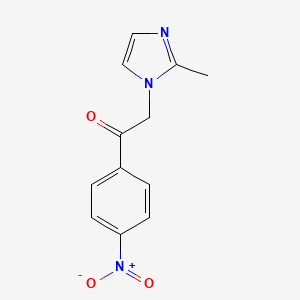
2-(2-Methylimidazol-1-yl)-1-(4-nitrophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylimidazol-1-yl)-1-(4-nitrophenyl)ethanone is an organic compound that features both an imidazole ring and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylimidazol-1-yl)-1-(4-nitrophenyl)ethanone typically involves the reaction of 2-methylimidazole with 4-nitrobenzoyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure high yield and purity, which are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitrophenyl group can undergo reduction to form an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can participate in various substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Reduction: 2-(2-Methylimidazol-1-yl)-1-(4-aminophenyl)ethanone.
Substitution: Various alkylated or acylated derivatives of the imidazole ring.
Applications De Recherche Scientifique
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, compounds with imidazole rings are often studied for their enzyme inhibition properties and potential therapeutic effects.
Medicine
Industry
In the industrial sector, such compounds may be used in the synthesis of advanced materials or as intermediates in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-(2-Methylimidazol-1-yl)-1-(4-nitrophenyl)ethanone would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The nitrophenyl group could also participate in electron transfer processes, affecting the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-Imidazol-1-yl)-1-(4-nitrophenyl)ethanone
- 2-(2-Methylimidazol-1-yl)-1-phenylethanone
- 2-(2-Methylimidazol-1-yl)-1-(4-methoxyphenyl)ethanone
Uniqueness
The presence of both the 2-methylimidazole and 4-nitrophenyl groups in 2-(2-Methylimidazol-1-yl)-1-(4-nitrophenyl)ethanone makes it unique
Propriétés
Numéro CAS |
342801-48-3 |
|---|---|
Formule moléculaire |
C12H11N3O3 |
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
2-(2-methylimidazol-1-yl)-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C12H11N3O3/c1-9-13-6-7-14(9)8-12(16)10-2-4-11(5-3-10)15(17)18/h2-7H,8H2,1H3 |
Clé InChI |
SDQNOFICLCGYFJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN1CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(Tridecylamino)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12568203.png)
![1,4-Butanediamine, N,N'-bis[3-[(triphenylmethyl)amino]propyl]-](/img/structure/B12568208.png)
![4-[2-(Pyren-1-YL)ethenyl]pyridine](/img/structure/B12568214.png)

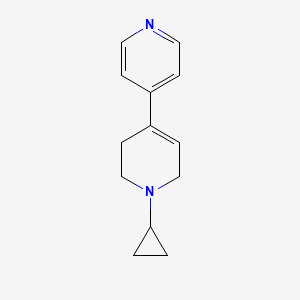
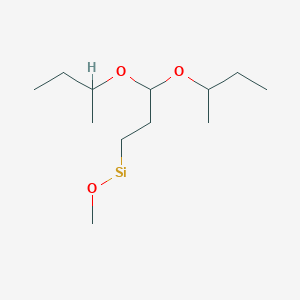
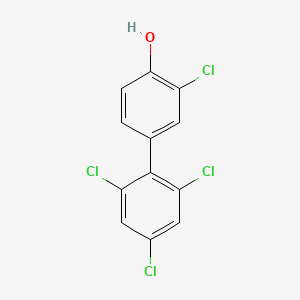
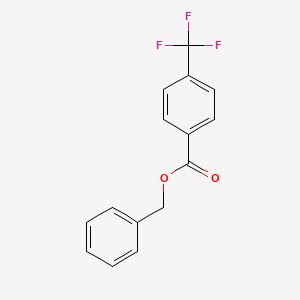
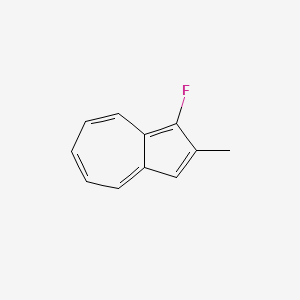
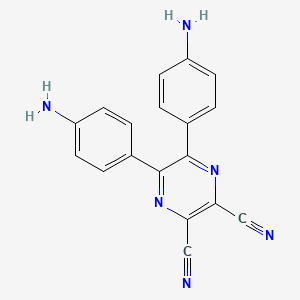
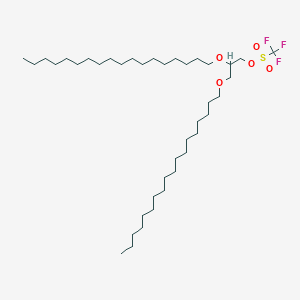
![(3-Oxotricyclo[2.1.0.0~2,5~]pentan-1-yl)methyl acetate](/img/structure/B12568256.png)
